molecular formula C15H14N2O2 B15352932 (3-hydroxy-7,8-dihydro-5H-1,6-naphthyridin-6-yl)-phenylmethanone

(3-hydroxy-7,8-dihydro-5H-1,6-naphthyridin-6-yl)-phenylmethanone

Cat. No.: B15352932
M. Wt: 254.28 g/mol
InChI Key: MUCWIBIBCQOAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-hydroxy-7,8-dihydro-5H-1,6-naphthyridin-6-yl)-phenylmethanone: is a chemical compound belonging to the class of 1,6-naphthyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxy-7,8-dihydro-5H-1,6-naphthyridin-6-yl)-phenylmethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-hydroxy-7,8-dihydro-5H-1,6-naphthyridin-6-yl)-phenylmethanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the naphthyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties.

Scientific Research Applications

(3-hydroxy-7,8-dihydro-5H-1,6-naphthyridin-6-yl)-phenylmethanone: has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Medicine: : The compound and its derivatives may exhibit pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-hydroxy-7,8-dihydro-5H-1,6-naphthyridin-6-yl)-phenylmethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its biological context.

Comparison with Similar Compounds

(3-hydroxy-7,8-dihydro-5H-1,6-naphthyridin-6-yl)-phenylmethanone: can be compared with other similar compounds, such as:

  • 1,6-naphthyridine derivatives: : These compounds share a similar core structure but may have different substituents and biological activities.

  • Imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors: : These compounds have a different core structure but are used in similar medicinal applications.

The uniqueness of This compound lies in its specific substituents and the resulting biological activities, which can differ from those of other similar compounds.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

(3-hydroxy-7,8-dihydro-5H-1,6-naphthyridin-6-yl)-phenylmethanone

InChI

InChI=1S/C15H14N2O2/c18-13-8-12-10-17(7-6-14(12)16-9-13)15(19)11-4-2-1-3-5-11/h1-5,8-9,18H,6-7,10H2

InChI Key

MUCWIBIBCQOAKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CC(=C2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.